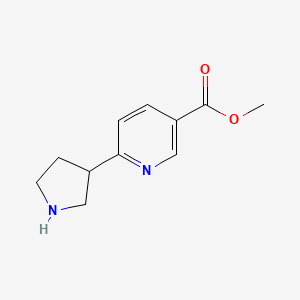

Methyl 6-(pyrrolidin-3-YL)nicotinate

CAS No.:

Cat. No.: VC13562166

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3 |

| Standard InChI Key | IEVXJDOZQFAYMJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(C=C1)C2CCNC2 |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2CCNC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 6-(pyrrolidin-3-YL)nicotinate belongs to the class of heterocyclic compounds, integrating a pyridine ring with a pyrrolidine substituent. Its IUPAC name, methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate, reflects the ester functional group at position 3 of the pyridine ring and the pyrrolidine substitution at position 6. The molecular formula C₁₁H₁₄N₂O₂ corresponds to a molecular weight of 206.24 g/mol, as confirmed by high-resolution mass spectrometry.

Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capabilities.

-

Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, introducing conformational flexibility and potential for chiral centers.

-

Methyl Ester Group: Enhances lipid solubility, influencing pharmacokinetic properties such as membrane permeability.

Table 1: Key Chemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 6-(pyrrolidin-3-YL)nicotinate typically involves condensation reactions between nicotinic acid derivatives and pyrrolidine precursors. A patent by WO2019121644A1 outlines a related method for synthesizing nicotine analogs, providing insights into potential pathways :

-

Condensation Reaction: Ethyl nicotinate reacts with N-vinylpyrrolidone (NVP) in the presence of a base (e.g., potassium tert-butoxide) to form an intermediate.

-

Acid-Catalyzed Cyclization: The intermediate undergoes thermal treatment with hydrochloric acid (HCl) to facilitate decarboxylation and ring closure .

-

Reduction: Myosmine intermediates are reduced using catalytic hydrogenation or borohydride agents to yield the final product .

Key Reaction Parameters:

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and minimal environmental impact. The patent WO2019121644A1 emphasizes a one-pot synthesis approach, reducing solvent changes and waste generation . Critical considerations include:

-

Catalyst Selection: Alkali metal alcoholates enhance reaction efficiency.

-

Byproduct Management: Recycling solvents like THF and recovering gaseous CO₂ .

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Use nitrile gloves |

| Eye Damage | Category 2A | Wear safety goggles |

| Respiratory Irritation | Category 3 | Use fume hoods |

Exposure Mitigation

-

Personal Protective Equipment (PPE): Lab coats, gloves, and eye protection.

-

Ventilation: Local exhaust systems to limit airborne concentrations .

-

Spill Management: Absorb with inert material and dispose of as hazardous waste .

Regulatory and Research Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume